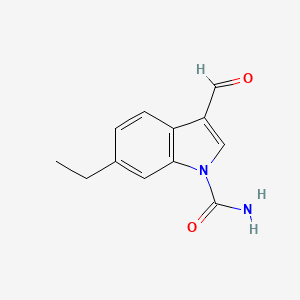
6-ethyl-3-formylindole-1-carboxamide
Cat. No. B8563218
M. Wt: 216.24 g/mol
InChI Key: XHZBNHYQIZMSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09085555B2
Procedure details


6-Ethyl-3-formyl-indole-1-carboxylic acid amide (720 mg, 3.33 mmol) was dissolved in a mixture of THF (60 mL) and t-butanol (18 mL). 2-methyl-2-butene (2 M solution in THF, 66.6 mL, 133 mmol) was added, followed by a water (16 mL) solution of NaClO2 (80%, 3.76 g, 33.3 mmol) and NaH2PO4 (3.20 g, 26.6 mmol). The resulting solution was stirred at RT for 4 h and THF was concentrated. EtOAc was added and the layers separated. The aqueous layer was acidified by addition of HCl 1N and extracted twice with EtOAc. The combined organic extracts were dried (Na2SO4), filtered and concentrated. The crude residue was purified by flash column chromatography on silica gel (eluent: c-hexane to EtOAc to CH2Cl2/MeOH 8:2) to give the desired compound. tR (HPLC conditions a): 2.17 min. 1H-NMR (400 MHz, CDCl3): δ (ppm): 12.9 (m, 1H), 8.81 (s, 1H), 8.66 (bs, 1H), 8.23 (d, 1H),), 8.09 (m, 2H), 7.70 (dd, 1H).
Quantity
720 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:11]=[C:10]2[C:6]([C:7]([CH:15]=[O:16])=[CH:8][N:9]2[C:12]([NH2:14])=[O:13])=[CH:5][CH:4]=1)[CH3:2].CC(=CC)C.O.[O-:23]Cl=O.[Na+]>C1COCC1.C(O)(C)(C)C>[C:12]([N:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([CH2:1][CH3:2])[CH:11]=2)[C:7]([C:15]([OH:23])=[O:16])=[CH:8]1)(=[O:13])[NH2:14] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
720 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=CC=C2C(=CN(C2=C1)C(=O)N)C=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
66.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CC
|
Step Three
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
3.76 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]Cl=O.[Na+]
|
Step Five
[Compound]
|
Name
|
NaH2PO4
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at RT for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
THF was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
EtOAc was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous layer was acidified by addition of HCl 1N
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified by flash column chromatography on silica gel (eluent: c-hexane to EtOAc to CH2Cl2/MeOH 8:2)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(=O)N1C=C(C2=CC=C(C=C12)CC)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

